![molecular formula C13H16O3 B1365317 5-(2,5-Dimethylphenyl)-5-oxovaleric acid CAS No. 34670-08-1](/img/structure/B1365317.png)
5-(2,5-Dimethylphenyl)-5-oxovaleric acid
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Description
5-(2,5-Dimethylphenyl)-5-oxovaleric acid (5-DMPVA) is a carboxylic acid that has been used in numerous scientific research applications. It is an important building block in organic synthesis and has been used in a variety of reactions, including Wittig reactions, Michael reactions, and as an initiator in polymerization reactions. 5-DMPVA is also a valuable tool for studying biochemical and physiological processes, as it has been found to interact with a variety of enzymes and receptors. In
Scientific Research Applications
1. Synthesis of Heterocycles and Acyclic Systems The compound could potentially be used in the synthesis of heterocycles and acyclic systems . N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry . They are versatile synthons that can be used in a variety of ways to generate different functional groups .
Antimicrobial Applications
The 2,5-dimethylphenyl scaffold, a component of the compound, is a common structural feature in many antimicrobial compounds . These compounds have been found to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses .
Development of New Antimicrobial Candidates
The compound could be used as a scaffold for the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . In a study, 4-substituted thiazoles with naphthoquinone-fused thiazole derivative showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .
Activity Against Vancomycin-Resistant E. Faecium
Compounds derived from “5-(2,5-Dimethylphenyl)-5-oxovaleric acid” showed favorable activity against vancomycin-resistant E. faecium . This suggests potential use in combating antibiotic-resistant bacterial strains.
Antifungal Activity
Certain derivatives of the compound showed broad-spectrum antifungal activity against drug-resistant Candida strains . This suggests potential use in the treatment of fungal infections.
Medicinal Chemistry
The compound could be used in medicinal chemistry, particularly in the formation of carbon-carbon bonds between the boron atom in the boronic acid and various organic halides or triflates. By incorporating the 4-fluoro-2,5-dimethylphenyl group into a molecule, researchers can explore its impact on the properties of the final product.
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-10(2)11(8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYXOJXHQGKKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478378 |
Source
|
Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-5-oxovaleric acid | |
CAS RN |
34670-08-1 |
Source
|
Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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